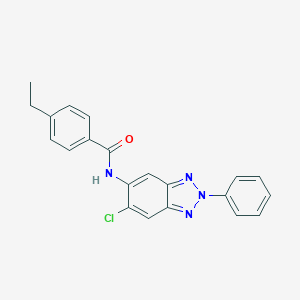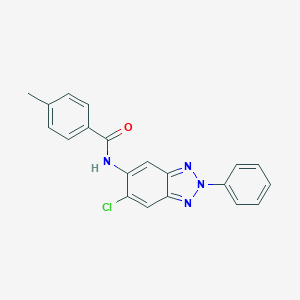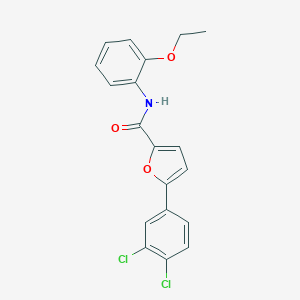![molecular formula C19H17N3O2S2 B251618 N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide](/img/structure/B251618.png)
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide, also known as MTCB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTCB is a thiazole derivative that has been synthesized through various methods and has shown promising results in several studies.
Mecanismo De Acción
The mechanism of action of N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurodegenerative disease research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 pathway. In inflammation research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been shown to have several biochemical and physiological effects in various studies. In cancer research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. In neurodegenerative disease research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been shown to reduce oxidative stress and inflammation in the brain, improving cognitive function in animal models. In inflammation research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has several advantages for lab experiments, including its high purity and yield, low toxicity, and potential therapeutic applications. However, there are also limitations to using N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide in lab experiments, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide research, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of medicine. Additionally, studies on the pharmacokinetics and pharmacodynamics of N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide are needed to fully understand its potential as a therapeutic agent.
In conclusion, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide is a thiazole derivative that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and optimize its synthesis method.
Métodos De Síntesis
The synthesis of N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been achieved through several methods, including the reaction of 4-methoxyphenacyl bromide with thiourea, followed by the reaction with 3-methylbenzoyl chloride and thionyl chloride. Another method involves the reaction of 4-methoxyphenacyl bromide with thiosemicarbazide, followed by the reaction with 3-methylbenzoyl chloride and thionyl chloride. Both methods have been successful in producing N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide with high purity and yield.
Aplicaciones Científicas De Investigación
N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has shown significant cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. In neurodegenerative disease research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has shown potential as a neuroprotective agent, reducing oxidative stress and inflammation in the brain. In inflammation research, N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-methylbenzamide has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H17N3O2S2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H17N3O2S2/c1-12-4-3-5-14(10-12)17(23)21-18(25)22-19-20-16(11-26-19)13-6-8-15(24-2)9-7-13/h3-11H,1-2H3,(H2,20,21,22,23,25) |
Clave InChI |
ZMODIVUNJTUNCG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B251541.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251543.png)
![3,4-dichloro-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251546.png)
![4-ethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251548.png)
![3,4-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B251549.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B251551.png)
![4-ethyl-N-[(6-methoxy-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B251552.png)

![N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-fluorobenzamide](/img/structure/B251556.png)
![2-(3-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251557.png)
![3,4-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251560.png)
![4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)